Blasticidin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

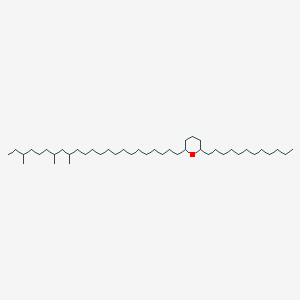

2-dodecyl-6-(15,17,21-trimethyltricosyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H86O/c1-6-8-9-10-11-12-18-21-24-27-34-42-36-30-37-43(44-42)35-28-25-22-19-16-14-13-15-17-20-23-26-31-40(4)38-41(5)33-29-32-39(3)7-2/h39-43H,6-38H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGSHNFFOSCHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCCC(O1)CCCCCCCCCCCCCCC(C)CC(C)CCCC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H86O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Blasticidin S

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular mechanisms of antibiotics is paramount. Blasticidin S, a potent nucleoside antibiotic produced by Streptomyces griseochromogenes, serves as a critical tool in molecular biology for selection and as a subject of study for ribosome function and drug development. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action: Inhibition of Protein Synthesis

Blasticidin S is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Blasticidin S exerts its inhibitory effects by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[3][4][5]

Specifically, blasticidin S binds to the P-site (peptidyl-tRNA site) of the ribosome.[2][6][7][8][9] This binding event has two major consequences:

-

Inhibition of Peptide Bond Formation: While it does inhibit the formation of peptide bonds, this is a lesser effect.[1][6] Blasticidin S binding interferes with the proper positioning of the aminoacyl-tRNA in the A-site (aminoacyl-tRNA site) and the peptidyl-tRNA in the P-site, thus hindering the peptidyl transferase reaction.[7]

-

Potent Inhibition of Translation Termination: The more significant mechanism of action is the potent inhibition of the termination step of translation.[1][3][6] Blasticidin S traps the final peptidyl-tRNA in a deformed conformation on the ribosome.[6][7][10] This stabilization of a distorted P-site tRNA strongly inhibits the hydrolysis of the peptidyl-tRNA by release factors, effectively preventing the release of the newly synthesized polypeptide chain.[6][7][10]

Structural studies have revealed that blasticidin S bends the 3' terminus of the P-site tRNA towards the A-site.[6][7][10] This conformational change sterically hinders the binding and function of release factors.[6][11]

Quantitative Data

The inhibitory and working concentrations of blasticidin S can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants (Ki) of Blasticidin S

| Assay | Organism/System | Ki (Apparent) | Reference |

| RF1-mediated peptide release | E. coli 70S ribosome | 32 ± 18 nM | [7] |

| Puromycin reaction (peptidyl transfer) | E. coli 70S ribosome | 182 ± 39 nM | [7] |

Table 2: Typical Working Concentrations of Blasticidin S for Cell Selection

| Cell Type | Organism | Working Concentration (µg/mL) | Reference |

| Mammalian cells | Human, Mouse, Hamster | 1 - 10 | [2] |

| HeLa | Human | 3 - 10 | [12] |

| HEK293 | Human | 3 - 10 | [12] |

| B16 | Mouse | 3 - 10 | [12] |

| CHO | Hamster | 5 - 15 | [12] |

| Bacteria (E. coli) | - | 25 - 100 | [2][8][9] |

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the key molecular interactions and processes involved in the mechanism of action of blasticidin S.

Experimental Protocols

The elucidation of blasticidin S's mechanism of action has been made possible through various biochemical and structural biology techniques. Below are outlines of key experimental protocols.

Ribosome Filter-Binding Assay

This assay is used to determine the effect of blasticidin S on the binding of tRNA to the ribosome.

Objective: To measure the occupancy of the ribosomal P-site by radiolabeled tRNA in the presence and absence of blasticidin S.

Methodology:

-

Preparation of Ribosomes and tRNA:

-

Purify 70S ribosomes from E. coli or other appropriate organisms.

-

Prepare radiolabeled initiator tRNA (e.g., [³⁵S]-fMet-tRNAfMet).

-

-

Binding Reaction:

-

Incubate 70S ribosomes with a defined mRNA containing an initiation codon.

-

Add varying concentrations of blasticidin S to the ribosome-mRNA complex and incubate.

-

Initiate the binding reaction by adding the radiolabeled tRNA.

-

-

Filter Binding:

-

After incubation, rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-tRNA complexes will be retained on the membrane, while unbound tRNA will pass through.

-

Wash the membrane to remove non-specifically bound tRNA.

-

-

Quantification:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Compare the amount of bound tRNA at different blasticidin S concentrations to a control without the antibiotic.

-

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. toku-e.com [toku-e.com]

- 9. toku-e.com [toku-e.com]

- 10. Discovery and mechanisms of drug action [umassmed.edu]

- 11. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yeasenbio.com [yeasenbio.com]

Blasticidin S: From Discovery to Application - A Technical Guide

Introduction

Blasticidin S is a potent nucleoside antibiotic that has carved a significant niche in molecular biology research as a powerful selection agent. Its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells has also made it a subject of interest in drug development. This technical guide provides an in-depth exploration of the origin, discovery, mechanism of action, and practical applications of Blasticidin S, tailored for researchers, scientists, and professionals in drug development.

Origin and Discovery

Blasticidin S was discovered in the 1950s by a team of Japanese researchers, including S. Takeuchi, K. Hirayama, K. Ueda, H. Sakai, and H. Yonehara.[1][2] Their research was part of a systematic screening program to find antibiotics effective against Piricularia oryzae (now known as Magnaporthe oryzae), the causative agent of rice blast disease, a significant threat to rice cultivation.

The producing microorganism was identified as a strain of Streptomyces griseochromogenes, a Gram-positive bacterium belonging to the actinomycetes.[2][3][4] This discovery marked a significant step in the development of agricultural antibiotics.

Timeline of Discovery

-

1950s: A screening program for antiphytopathogenic fungal substances is initiated in Japan.

-

1958: Takeuchi and his colleagues report the discovery of Blasticidin S, a new antibiotic with strong inhibitory effects on Piricularia oryzae.[1]

Physicochemical Properties and Structure

Blasticidin S is a peptidyl nucleoside antibiotic.[5] Its structure consists of a cytosine base, a pyranose ring, and an N-methyl-β-arginine side chain. This unique structure is responsible for its biological activity.

Mechanism of Action

Blasticidin S exerts its cytotoxic effects by potently inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[2][3][4] It specifically targets the peptidyl transferase center on the large ribosomal subunit.[5][6]

By binding to the P-site of the ribosome, Blasticidin S distorts the conformation of the CCA-end of the P-site tRNA.[7] This distortion interferes with two crucial steps in translation:

-

Peptide bond formation: The altered tRNA conformation hinders the formation of a peptide bond between the nascent polypeptide chain and the incoming aminoacyl-tRNA in the A-site.

-

Peptidyl-tRNA hydrolysis: Blasticidin S strongly inhibits the hydrolysis of peptidyl-tRNA by release factors, a critical step in the termination of translation.[7]

The overall effect is a halt in protein synthesis, leading to cell death.

Signaling Pathway of Blasticidin S Induced Cell Death

The inhibition of protein synthesis by Blasticidin S is a major cellular stressor that can trigger downstream signaling pathways leading to apoptosis (programmed cell death). While the direct signaling cascade is not a single linear pathway, it generally involves the activation of stress-response pathways and the intrinsic apoptotic pathway.

Quantitative Data

The potency of Blasticidin S varies depending on the organism or cell type. The following tables summarize its activity in terms of Minimum Inhibitory Concentration (MIC) against various bacteria and fungi, and its effective concentration for selecting resistant mammalian cell lines.

Antimicrobial Activity of Blasticidin S

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ΔNorA | >256 |

| Staphylococcus aureus | MRSA | 128 |

| Enterococcus faecalis | 128 | |

| Enterococcus faecalis | VRE | >256 |

| Klebsiella pneumoniae | 128 | |

| Pseudomonas aeruginosa | ΔMexAB-OprM | 128 |

| Acinetobacter baumannii | 128 | |

| Candida albicans | 64 | |

| Saccharomyces cerevisiae | 16 |

Data extracted from a study on Blasticidin S derivatives and may represent a specific set of experimental conditions.[5]

Effective Concentrations for Cell Selection

| Cell Type | Recommended Concentration (µg/mL) |

| Escherichia coli | 50 - 100 |

| Yeast (Saccharomyces cerevisiae) | 25 - 300 |

| Mammalian Cells | 2 - 10 |

The optimal concentration can vary depending on the specific cell line and experimental conditions.[8]

Experimental Protocols

Original Isolation of Blasticidin S (Conceptual Workflow)

Determining Blasticidin S Sensitivity (Kill Curve Assay)

A kill curve is essential to determine the optimal concentration of Blasticidin S for selecting transfected or transduced cells.

Objective: To determine the minimum concentration of Blasticidin S that effectively kills non-resistant host cells within a specific timeframe (usually 7-14 days).

Materials:

-

Host cell line (non-resistant)

-

Complete cell culture medium

-

Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)

-

24-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microscope

Protocol:

-

Cell Seeding:

-

Seed the host cells into the wells of a culture plate at a density that allows for logarithmic growth for the duration of the experiment. A starting density of 20-25% confluency is often recommended.

-

Incubate the cells overnight to allow for attachment.

-

-

Addition of Blasticidin S:

-

Prepare a series of dilutions of Blasticidin S in complete culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[8]

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S. Include a control well with no antibiotic.

-

-

Incubation and Observation:

-

Incubate the plate under standard conditions.

-

Observe the cells daily under a microscope to assess cell viability and morphology.

-

Replenish the selective medium every 2-3 days.

-

-

Data Analysis:

-

After 7-14 days, determine the lowest concentration of Blasticidin S that results in complete cell death. This concentration is the optimal concentration for selection.

-

References

- 1. Blasticidin S, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. A New Natural Product Analog of Blasticidin S Reveals Cellular Uptake Facilitated by the NorA Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abo.com.pl [abo.com.pl]

- 5. Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. umassmed.edu [umassmed.edu]

- 8. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

Blasticidin S: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S is a potent nucleoside antibiotic isolated from the fermentation broth of Streptomyces griseochromogenes.[1] It exhibits broad-spectrum activity, inhibiting protein synthesis in both prokaryotic and eukaryotic cells. This property has led to its widespread use as a selection agent in genetic engineering and for studies of protein synthesis. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of blasticidin S, along with detailed experimental protocols for its use.

Chemical Structure and Properties

Blasticidin S is a peptidyl nucleoside antibiotic. Its chemical structure consists of a cytosine base, a pyranose-like sugar ring, and a unique amino acid, blastidic acid.[1] The IUPAC name for Blasticidin S is (2S,3S,6R)-3-{[(3S)-3-Amino-5-(carbamimidoyl(methyl)amino)pentanoyl]amino}-6-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Blasticidin S and its commonly used hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C17H26N8O5 | [1][2] |

| Molar Mass | 422.44 g/mol | [1] |

| Melting Point | 235-236 °C (decomposes) | [2] |

| Appearance | Colorless crystals or white to off-white powder | [2][3] |

| Solubility | Soluble in water and acetic acid. Insoluble in most organic solvents. | [3][4][5] |

| Stability | Stable in aqueous solution at pH 5-7. Unstable at pH < 4 and in alkaline solutions. Aqueous stock solutions are stable for 1–2 weeks at 4°C and 6–8 weeks at −20°C. | [2][4] |

Blasticidin S Hydrochloride

For laboratory use, Blasticidin S is most commonly available as a hydrochloride salt (Blasticidin S HCl).

| Property | Value | Reference |

| Chemical Formula | C17H26N8O5 · HCl | [6] |

| Molecular Weight | 458.9 g/mol | [6][7] |

| CAS Number | 3513-03-9 | [1] |

Mechanism of Action

Blasticidin S is a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes.[1][8] It targets the large ribosomal subunit and interferes with two crucial steps of translation: peptide bond formation and the termination of translation.[1][9]

The binding of blasticidin S to the ribosome occurs at the peptidyl transferase center (PTC).[10] Structural studies have revealed that blasticidin S bends the 3'-terminus of the P-site tRNA towards the A-site.[9][10] This deformed conformation of the P-site tRNA is stabilized by the antibiotic, leading to two primary inhibitory effects:

-

Inhibition of Peptide Bond Formation: By altering the conformation of the P-site tRNA, blasticidin S sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a new peptide bond.[9][10]

-

Inhibition of Translation Termination: The blasticidin S-induced distortion of the P-site tRNA also prevents the productive binding of release factors to the A-site upon encountering a stop codon. This strongly inhibits the hydrolysis of the peptidyl-tRNA and the release of the newly synthesized polypeptide chain.[9][11]

The overall effect is a rapid cessation of protein synthesis, leading to cell death.[5]

Diagram of the mechanism of action of Blasticidin S.

Resistance to Blasticidin S

Resistance to blasticidin S is conferred by deaminase enzymes encoded by the bsr gene (from Bacillus cereus) or the BSD gene (from Aspergillus terreus).[1][4] These enzymes catalyze the deamination of the cytosine ring of blasticidin S, converting it into a non-toxic deaminohydroxy derivative.[4] This modification prevents the antibiotic from binding to the ribosome, allowing protein synthesis to proceed normally.

Experimental Protocols

Preparation of Blasticidin S Stock Solution

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of Blasticidin S HCl powder.

-

Dissolving: Dissolve the powder in sterile, nuclease-free water to a final concentration of 5-10 mg/mL.[4] Blasticidin S is also soluble in acetic acid.[4]

-

Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (stable for 6-8 weeks) or at 4°C for short-term storage (stable for 1-2 weeks).[4] Avoid repeated freeze-thaw cycles.

Determining Optimal Blasticidin S Concentration: The Kill Curve

The optimal concentration of blasticidin S for selecting resistant cells varies depending on the cell line. Therefore, it is crucial to perform a dose-response experiment, commonly known as a kill curve, to determine the minimum concentration that effectively kills non-resistant cells.

Materials:

-

Parental (non-resistant) cell line

-

Complete cell culture medium

-

Blasticidin S stock solution

-

24-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure for Adherent Mammalian Cells:

-

Cell Seeding: Seed the parental cells in a 24-well plate at a density that will result in approximately 25-50% confluency after 24 hours.[7] Prepare at least 7 wells: one for a no-antibiotic control and six for different blasticidin S concentrations.

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.

-

Addition of Blasticidin S: The next day, prepare a series of dilutions of blasticidin S in fresh, pre-warmed culture medium. A typical starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[3]

-

Media Change: Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of blasticidin S.

-

Monitoring: Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

Media Refreshment: Replenish the selective medium every 2-3 days.[7]

-

Determination of Optimal Concentration: The optimal concentration is the lowest concentration of blasticidin S that results in complete cell death of the non-resistant cells within 7-14 days.

Workflow for a kill curve experiment.

Typical Working Concentrations:

| Organism/Cell Type | Typical Concentration Range | Reference |

| E. coli | 50-100 µg/mL (in low salt LB medium) | [4] |

| Yeast | 25-300 µg/mL | [4] |

| Mammalian Cells | 2-10 µg/mL | [4] |

Important Considerations for E. coli Selection:

Conclusion

Blasticidin S is a powerful tool for molecular biology research, primarily used for the selection of genetically modified cells. A thorough understanding of its chemical properties, mechanism of action, and the appropriate experimental procedures is essential for its effective and reproducible use in the laboratory. This guide provides the foundational knowledge and practical protocols to aid researchers in successfully employing blasticidin S in their experiments.

References

- 1. toku-e.com [toku-e.com]

- 2. abo.com.pl [abo.com.pl]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portals.broadinstitute.org [portals.broadinstitute.org]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. agscientific.com [agscientific.com]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

An In-Depth Technical Guide to the Blasticidin S Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S, a potent peptidyl nucleoside antibiotic produced by Streptomyces griseochromogenes, has been a valuable tool in molecular biology as a selection agent and has historical significance in agriculture as a fungicide.[1] Its unique chemical structure, characterized by a pyranose core, a cytosine base, and an N-methyl-β-arginine moiety, arises from a complex and fascinating biosynthetic pathway.[2][3] This technical guide provides a comprehensive overview of the blasticidin S biosynthesis pathway, detailing the genetic organization, the enzymatic cascade, and the chemical intermediates involved. It is intended to serve as a resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology, offering insights into the intricate molecular machinery responsible for the production of this important secondary metabolite.

The Blasticidin S Biosynthetic Gene Cluster (bls)

The genetic blueprint for blasticidin S biosynthesis is encoded within a contiguous 20-kb gene cluster in the Streptomyces griseochromogenes genome.[2][3] This cluster, referred to as the bls cluster, contains 19 open reading frames (ORFs) whose predicted functions align with the biochemical transformations required for the assembly of the blasticidin S molecule.[3] The heterologous expression of this gene cluster in Streptomyces lividans has been successfully used to reconstitute blasticidin S production, confirming the completeness of the cloned gene set for biosynthesis.[4][5]

Table 1: Key Genes in the Blasticidin S Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function | Reference |

| blsM | Cytidine (B196190) monophosphate (CMP) hydrolase; provides the cytosine base. | [2] |

| blsD | Cytosylglucuronic acid (CGA) synthase; couples cytosine to UDP-glucuronic acid. | [1][2] |

| blsE | Radical S-adenosylmethionine (SAM) dehydratase; catalyzes the dehydration of CGA. | [1] |

| blsH | Pyridoxal phosphate (B84403) (PLP)-dependent transaminase; involved in the formation of cytosinine. | [1] |

| blsI | ATP-grasp ligase; catalyzes the amide bond formation between cytosinine and β-arginine. | [1] |

| blsG | Arginine 2,3-aminomutase; converts L-arginine to β-arginine. | [2] |

| blsL | Guanidino N-methyltransferase; methylates the β-arginine moiety. | [4] |

| blsK | tRNA-dependent leucyltransferase; involved in a self-resistance mechanism. | [6] |

| pepN | Peptidase; involved in the final step of blasticidin S maturation. | [1] |

| blsJ | Transporter; likely involved in the export of blasticidin S. | [4] |

The Core Biosynthetic Pathway

The biosynthesis of blasticidin S can be conceptually divided into three main stages: the formation of the cytosylglucuronic acid (CGA) core, the synthesis of the β-arginine side chain, and the final assembly and tailoring steps.

Formation of the Cytosylglucuronic Acid (CGA) Core and Cytosinine

The pathway commences with the generation of the free cytosine base from cytidine monophosphate (CMP), a reaction catalyzed by the hydrolase BlsM.[2] Subsequently, the CGA synthase, BlsD, couples this cytosine to UDP-glucuronic acid, forming the key intermediate cytosylglucuronic acid (CGA).[1]

The subsequent steps involve a series of enzymatic transformations that modify the glucuronic acid moiety. The radical SAM enzyme BlsE catalyzes the dehydration of CGA to yield 3′-deoxy-4′-keto-CGA.[1] This intermediate is then acted upon by the PLP-dependent enzyme BlsH, which facilitates an α,β-dehydration coupled to amination to produce cytosinine, the core sugar moiety of blasticidin S.[1]

Synthesis of the β-Arginine Side Chain

Parallel to the formation of the sugar core, the unusual amino acid β-arginine is synthesized from L-arginine. This conversion is catalyzed by the radical SAM mutase BlsG.[2]

Assembly and Final Tailoring Steps

The two major building blocks, cytosinine and β-arginine, are then joined together. The ATP-grasp ligase BlsI catalyzes the formation of an amide bond between the carboxyl group of β-arginine and the amino group of cytosinine, yielding demethylblasticidin S (DBS).[1] The final step in the core biosynthesis is the methylation of the guanidino group of the β-arginine residue, a reaction catalyzed by the guanidino N-methyltransferase BlsL, to produce blasticidin S.[4]

A revised model of the final steps of biosynthesis suggests a self-resistance mechanism involving the transient attachment of a leucine (B10760876) residue. The enzyme BlsK, a tRNA-dependent leucyltransferase, attaches leucine to demethylblasticidin S to form leucyldemethylblasticidin S.[6] This is then methylated by BlsL to yield leucylblasticidin S, which is thought to be exported from the cell. An extracellular peptidase, PepN, is proposed to cleave the leucine residue to release the active blasticidin S.[1]

Signaling Pathways and Experimental Workflows

Blasticidin S Core Biosynthetic Pathway

Caption: Core biosynthetic pathway of blasticidin S.

Revised Final Steps and Self-Resistance Mechanism

Caption: Revised final steps and self-resistance.

Quantitative Data

While comprehensive kinetic data for all enzymes in the blasticidin S pathway is not yet available in the literature, some studies have provided valuable quantitative information.

Table 2: Kinetic Parameters of Blasticidin S N-Acetyltransferase from Streptoverticillium sp.

| Substrate | Km (mM) |

| Blasticidin S | 2 |

| Acetyl CoA | 3 |

Note: This enzyme is involved in a self-resistance mechanism and is not part of the core biosynthetic pathway.

Table 3: Production of Blasticidin S and Intermediates in Engineered S. lividans [4]

| Strain | Compound Produced | Relative Production Level |

| S. lividans LL2 (with bls cluster) | Deaminohydroxyblasticidin S | - |

| S. lividans WJ2 (bls cluster, slbsd knockout) | Blasticidin S | + |

| S. lividans WJ4 (bls cluster, slbsd knockout, blsF knockout) | Blasticidin S, Cytosylglucuronic acid, Demethylblasticidin S | ++ |

| S. lividans WJ5 (bls cluster, slbsd knockout, blsE knockout) | Cytosylglucuronic acid | +++ |

Relative production levels are indicated qualitatively as reported in the study.

Experimental Protocols

Gene Disruption in Streptomyces using PCR-Targeting

This protocol is a generalized procedure for gene knockout in Streptomyces based on the PCR-targeting method, which has been successfully applied to study the blasticidin S biosynthetic gene cluster.

Objective: To create a targeted gene deletion mutant in Streptomyces.

Materials:

-

E. coli BW25113/pIJ790 (containing the λ-Red recombination system)

-

Cosmid library of the target Streptomyces strain

-

Template plasmid for resistance cassette (e.g., pIJ773 for apramycin (B1230331) resistance)

-

Long primers (typically ~59 nt) with 39-nt extensions homologous to the regions flanking the target gene

-

Methylation-deficient E. coli ET12567/pUZ8002 for conjugation

-

Appropriate Streptomyces growth media (e.g., SFM agar (B569324) for conjugation) and antibiotics

Procedure:

-

PCR Amplification of the Disruption Cassette:

-

Design 59-nt primers with 39-nt 5' extensions homologous to the sequences immediately upstream and downstream of the gene to be deleted. The 20-nt 3' ends of the primers should be complementary to the template plasmid carrying the resistance cassette.

-

Perform PCR using the template plasmid to amplify the resistance cassette flanked by the homology arms.

-

Purify the PCR product.

-

-

Electroporation and Recombination in E. coli :

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid.

-

Electroporate the purified PCR product into the competent cells.

-

Plate on selective media containing antibiotics to select for both the cosmid and the inserted resistance cassette.

-

-

Verification of Recombination in E. coli :

-

Isolate cosmid DNA from several transformants.

-

Verify the correct gene replacement by PCR using primers flanking the target gene region and/or by restriction digestion analysis.

-

-

Conjugation into Streptomyces :

-

Transform the verified recombinant cosmid into the methylation-deficient E. coli strain ET12567/pUZ8002.

-

Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain on a suitable medium (e.g., SFM agar).

-

-

Selection and Verification of Streptomyces Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for exconjugants that have integrated the resistance cassette.

-

Isolate single colonies and screen for double-crossover events (loss of the vector marker, if applicable).

-

Confirm the gene deletion in the Streptomyces mutant by PCR analysis of genomic DNA.

-

In Vitro Enzyme Assay for BlsE (Radical SAM Dehydratase)

This protocol describes a typical activity assay for the BlsE enzyme.

Objective: To determine the enzymatic activity of BlsE by monitoring the conversion of CGA.

Materials:

-

Purified BlsE enzyme

-

Cytosylglucuronic acid (CGA) substrate

-

S-adenosylmethionine (SAM)

-

Sodium dithionite (B78146) (as a reducing agent)

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0)

-

HPLC system with a suitable column (e.g., C18) for product analysis

Procedure:

-

Reaction Setup (Anaerobic Conditions):

-

All reactions should be performed under strict anaerobic conditions (e.g., in an anaerobic chamber) to protect the oxygen-sensitive [4Fe-4S] cluster of BlsE.

-

Prepare a reaction mixture containing the assay buffer, CGA, and SAM.

-

Initiate the reaction by adding a freshly prepared solution of sodium dithionite and the purified BlsE enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30 °C) for a defined period.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid) to a final concentration that denatures the enzyme.

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant by HPLC to separate the substrate (CGA) from the product (3′-deoxy-4′-keto-CGA, which may non-enzymatically decarboxylate to a more stable compound).

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

-

In Vitro Coupled Enzyme Assay for BlsH (Transaminase) and BlsI (ATP-Grasp Ligase)

This protocol outlines a coupled assay to characterize the activities of BlsH and BlsI.

Objective: To monitor the formation of demethylblasticidin S (DBS) from CGA through the sequential action of BlsE, BlsH, and BlsI.

Materials:

-

Purified BlsE, BlsH, and BlsI enzymes

-

Cytosylglucuronic acid (CGA)

-

L-Arginine (or β-arginine if available)

-

ATP and MgCl₂

-

S-adenosylmethionine (SAM)

-

Pyridoxal phosphate (PLP)

-

Sodium dithionite

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

HPLC-MS system for product identification and quantification

Procedure:

-

Reaction Setup (Anaerobic Conditions for BlsE):

-

The initial part of the reaction involving BlsE should be conducted under anaerobic conditions.

-

Combine the assay buffer, CGA, SAM, and sodium dithionite. Add BlsE to initiate the formation of 3′-deoxy-4′-keto-CGA.

-

-

Addition of Subsequent Enzymes and Substrates:

-

After a suitable incubation period for the BlsE reaction, add BlsH, PLP, L-arginine (and BlsG if β-arginine is to be generated in situ), BlsI, ATP, and MgCl₂.

-

If BlsG is used, ensure the conditions are also suitable for its activity (anaerobic).

-

-

Incubation:

-

Incubate the complete reaction mixture at the optimal temperature for a defined period.

-

-

Sample Analysis:

-

Quench the reaction as described for the BlsE assay.

-

Analyze the supernatant by HPLC-MS to identify and quantify the formation of cytosinine, demethylblasticidin S, and any other intermediates or side products. The mass spectrometer is crucial for confirming the identity of the products.

-

Conclusion

The biosynthesis of blasticidin S in Streptomyces griseochromogenes is a sophisticated process involving a dedicated gene cluster and a cascade of enzymatic reactions. Understanding this pathway not only provides fundamental insights into the biosynthesis of complex natural products but also opens avenues for bioengineering and the production of novel antibiotic derivatives. The detailed protocols and data presented in this guide are intended to facilitate further research in this exciting field, ultimately contributing to the discovery and development of new therapeutic agents. Further biochemical characterization of the pathway enzymes, particularly the determination of their kinetic parameters, will be crucial for a complete quantitative understanding and for rational engineering efforts.

References

- 1. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The blasticidin S biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blasticidin S - Wikipedia [en.wikipedia.org]

- 4. Streptomyces lividans Blasticidin S Deaminase and Its Application in Engineering a Blasticidin S-Producing Strain for Ease of Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and heterologous expression of blasticidin S biosynthetic genes from Streptomyces griseochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Blasticidin S: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S is a potent nucleoside antibiotic that effectively halts protein synthesis in both prokaryotic and eukaryotic cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its inhibitory action. By binding to the peptidyl-transferase center (PTC) on the large ribosomal subunit, blasticidin S uniquely traps the ribosome in a non-productive state. This document details its binding site, its profound impact on peptide bond formation and translation termination, and the structural rearrangements it induces. Furthermore, this guide presents collated quantitative data on its inhibitory constants, detailed protocols for key experimental assays, and visual diagrams to elucidate the complex molecular interactions and experimental workflows.

Mechanism of Action: Interference at the Ribosomal Core

Blasticidin S exerts its antibiotic effect by targeting the ribosome, the essential cellular machinery for protein synthesis.[1] Unlike many antibiotics that target the A-site of the ribosome, blasticidin S binds to the P-site of the large ribosomal subunit.[3][4] This strategic positioning allows it to interfere with critical steps in the elongation and termination phases of translation.

Binding to the P-site and Distortion of the Peptidyl-tRNA

Crystal structures of blasticidin S in complex with the ribosome reveal that it occupies the P-site, where the growing polypeptide chain (peptidyl-tRNA) is held.[3][5] Its binding induces a significant conformational change in the 3'-CCA tail of the P-site tRNA, bending it towards the A-site.[3][6] This deformation is a cornerstone of its inhibitory mechanism. In mammalian ribosomes, this distortion is even more pronounced than in bacterial ribosomes.[7]

Inhibition of Peptide Bond Formation

The primary role of the ribosome's PTC is to catalyze the formation of peptide bonds between amino acids. Blasticidin S hinders this process. The deformed P-site tRNA, pushed towards the A-site, creates a steric clash that prevents the proper accommodation of the incoming aminoacyl-tRNA in the A-site.[7] This suboptimal positioning of the substrates for the peptidyl transferase reaction leads to a reduction in the rate of peptide bond formation.[3]

Potent Inhibition of Translation Termination

While blasticidin S inhibits peptide bond formation, it is a more potent inhibitor of the termination step of translation.[2][3] Termination occurs when a stop codon in the mRNA enters the A-site, recruiting release factors (RFs) that catalyze the hydrolysis of the bond between the completed polypeptide and the P-site tRNA.

Blasticidin S's distortion of the P-site tRNA physically obstructs the A-site, impeding the binding and accommodation of release factors.[3][8] This prevents the release factors from accessing the PTC and catalyzing the hydrolysis of the peptidyl-tRNA, effectively stalling the ribosome at the stop codon and preventing the release of the newly synthesized protein.[6][8]

Quantitative Inhibition Data

The inhibitory potency of blasticidin S has been quantified in various systems. The following table summarizes key inhibitory constants.

| Parameter | Organism/System | Process Inhibited | Value | Reference(s) |

| Ki | E. coli cell-free system | Puromycin reaction (peptidyl transfer) | 2 x 10-7 M | [9] |

| IC50 | Bacterial | Peptidyl transfer | 200–400 nM | [10] |

| IC50 | Mammalian (RRL) | Overall translation (Luciferase assay) | ~20 nM | [7] |

| IC50 | Mammalian (RRL) | Translation termination (Peptide release) | ~120 nM | [7] |

| IC50 | Bacterial | tRNA binding to P-site | ~20 mM | [4][10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of blasticidin S and a general workflow for its study.

Caption: Mechanism of Blasticidin S Inhibition.

Caption: Experimental Workflow for Studying Blasticidin S.

Experimental Protocols

In Vitro Translation Assay (Luciferase Reporter)

This assay measures the overall inhibition of protein synthesis by quantifying the production of a reporter protein.[8][11]

Materials:

-

Rabbit Reticulocyte Lysate (RRL)

-

mRNA encoding Firefly Luciferase

-

Blasticidin S stock solution

-

Luciferase Assay System

-

Nuclease-free water

-

Microplate reader with luminescence detection

Procedure:

-

Prepare a master mix containing RRL, nuclease-free water, and luciferase mRNA.

-

Aliquot the master mix into a 96-well plate.

-

Add varying concentrations of Blasticidin S to the wells. Include a no-blasticidin control.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding the lysis buffer from the luciferase assay kit.

-

Add the luciferase substrate according to the manufacturer's protocol.

-

Immediately measure the luminescence using a microplate reader.

-

Plot the luminescence signal against the Blasticidin S concentration to determine the IC50 value.

Ribosome Filter-Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., radiolabeled tRNA) to the ribosome in the presence and absence of an inhibitor.[4][10][12]

Materials:

-

Purified 70S ribosomes

-

Radiolabeled N-formyl-methionyl-tRNAfMet ([³⁵S]fMet-tRNAfMet)

-

mRNA with an AUG start codon

-

Blasticidin S

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Nitrocellulose and nylon membranes

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate 70S ribosomes with the mRNA in binding buffer.

-

Add varying concentrations of Blasticidin S to the ribosome-mRNA complexes and incubate.

-

Initiate the binding reaction by adding a fixed amount of [³⁵S]fMet-tRNAfMet.

-

Incubate to allow binding to reach equilibrium.

-

Filter the reaction mixture through a stacked nitrocellulose (top) and nylon (bottom) membrane under vacuum. Ribosomes and bound tRNA will be retained on the nitrocellulose membrane, while unbound tRNA will pass through to the nylon membrane.

-

Wash the filters with cold binding buffer.

-

Dry the filters and measure the radioactivity on each using a scintillation counter.

-

Calculate the fraction of bound tRNA at each Blasticidin S concentration to assess its effect on tRNA binding.

Peptide Release Assay

This assay specifically measures the inhibition of the translation termination step.[7][8]

Materials:

-

Purified pre-termination ribosomal complexes (PreTCs) stalled at a stop codon with a radiolabeled nascent polypeptide chain.

-

Purified release factors (e.g., eRF1/eRF3 for eukaryotes).

-

GTP

-

Blasticidin S

-

Quench solution (e.g., formic acid).

-

TLC plates or other separation method.

-

Phosphorimager or scintillation counter.

Procedure:

-

Incubate the PreTCs with varying concentrations of Blasticidin S.

-

Initiate the release reaction by adding release factors and GTP.

-

Allow the reaction to proceed for a defined time.

-

Stop the reaction by adding a quench solution.

-

Separate the released peptide from the peptidyl-tRNA using a suitable method like TLC.

-

Quantify the amount of released peptide and remaining peptidyl-tRNA.

-

Calculate the percentage of peptide release at each Blasticidin S concentration to determine the IC50 for termination inhibition.

Resistance Mechanisms

Resistance to blasticidin S is primarily conferred by enzymes that modify the antibiotic, rendering it inactive.[1][2] The most common resistance genes are:

-

bsr (from Bacillus cereus) : Encodes a blasticidin S deaminase.[13]

-

BSD (from Aspergillus terreus) : Also encodes a blasticidin S deaminase.[1]

These deaminases catalyze the conversion of blasticidin S to deaminohydroxyblasticidin S, which no longer binds to the ribosome.[1]

Conclusion

Blasticidin S is a powerful inhibitor of protein synthesis with a unique mechanism of action that primarily targets the termination phase of translation. Its ability to bind to the ribosomal P-site and induce a non-productive conformation of the peptidyl-tRNA makes it a valuable tool for studying the intricacies of ribosome function. For drug development professionals, understanding the detailed molecular interactions and having access to robust experimental protocols are crucial for leveraging blasticidin S as a scaffold for novel antibiotic design or as a tool for screening new antimicrobial agents. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and scientists working to unravel the complexities of protein synthesis and to develop the next generation of therapeutics.

References

- 1. agscientific.com [agscientific.com]

- 2. Blasticidin S - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of translation termination by blasticidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. umassmed.edu [umassmed.edu]

- 11. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 13. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Blasticidin S: A Technical Guide to its Differential Effects on Prokaryotic and Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S is a potent nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic organisms. This technical guide provides an in-depth analysis of the mechanism of action of blasticidin S, detailing its differential effects on bacterial and eukaryotic cells. The document summarizes quantitative susceptibility data, provides detailed experimental protocols for assessing its activity, and illustrates the key cellular pathways affected by its inhibition of translation. This guide is intended to serve as a comprehensive resource for researchers utilizing blasticidin S in cell selection, as well as for professionals in drug development exploring ribosome-targeting antibiotics.

Mechanism of Action: A Tale of Two Ribosomes

Blasticidin S, originally isolated from Streptomyces griseochromogenes, is a peptidyl nucleoside antibiotic that acts as a powerful inhibitor of protein synthesis.[1][2][3][4][5] Its primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Blasticidin S exerts its inhibitory effect on both prokaryotic (70S) and eukaryotic (80S) ribosomes, although with some nuanced differences in its interaction and consequences.[1][2]

The core mechanism involves the binding of blasticidin S to the P-site (peptidyl-tRNA site) within the peptidyl transferase center (PTC) of the large ribosomal subunit.[6] This binding interferes with two crucial steps in translation:

-

Inhibition of Peptide Bond Formation: While it does hinder the formation of peptide bonds between amino acids, this is considered a lesser effect.[2]

-

Inhibition of Translation Termination: Blasticidin S is a particularly potent inhibitor of the termination step of translation. It achieves this by trapping release factors on the ribosome, which are responsible for recognizing stop codons and hydrolyzing the completed polypeptide chain from the tRNA.[6]

A key distinction in its effect on prokaryotic versus eukaryotic cells lies in the conformational changes induced upon binding. Structural studies have revealed that blasticidin S binding distorts the 3'CCA tail of the P-site tRNA to a greater extent in mammalian ribosomes compared to bacterial ribosomes. This enhanced distortion in eukaryotes is thought to more significantly delay both peptide bond formation and peptidyl-tRNA hydrolysis.

Cellular Uptake

The entry of the polar blasticidin S molecule into cells is a critical factor influencing its efficacy.

-

Eukaryotic Cells: In mammalian cells, the Leucine-rich repeat-containing protein 8D (LRRC8D) has been identified as a necessary component for the import of blasticidin S.

-

Prokaryotic Cells: The precise mechanism of blasticidin S uptake in bacteria is less clear. As a nucleoside analog, it is hypothesized to enter through membrane transporters intended for natural nucleosides.[7][8] Some studies suggest the involvement of multidrug efflux pumps, such as NorA in Staphylococcus aureus, in modulating intracellular concentrations and resistance.[1][9]

Quantitative Data: Susceptibility of Prokaryotic and Eukaryotic Cells

The effective concentration of blasticidin S varies significantly between different cell types. The following tables summarize typical working concentrations for selection purposes and reported Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values. It is important to note that these values can be influenced by experimental conditions such as cell density, growth medium, and pH.[3][10][11][12]

| Organism Type | Organism/Cell Line | Concentration (µg/mL) | Metric | Reference |

| Prokaryote | Escherichia coli | 25 - 100 | Selection | [13] |

| 50 - 100 | Selection | [3][10][11][12][14] | ||

| Eukaryote | Saccharomyces cerevisiae (Yeast) | 25 - 300 | Selection | [4][10][11][12] |

| Mammalian Cells (General) | 1 - 10 | Selection | [13] | |

| 2 - 10 | Selection | [5][10][11][12] | ||

| 2 - 20 | Optimal Dose Range | [14] | ||

| HEK293 (Human Embryonic Kidney) | 3 - 10 | Selection | [5] | |

| A549 (Human Lung Carcinoma) | 2.5 - 10 | Selection | [5] | |

| HeLa (Human Cervical Cancer) | 2.5 - 10 | Selection | [5] |

Note: For selection purposes, it is always recommended to perform a kill curve to determine the optimal concentration for a specific cell line and experimental setup.[4][5]

Cellular Response to Blasticidin S-Induced Ribosome Stalling

The inhibition of translation by blasticidin S triggers distinct stress response pathways in prokaryotic and eukaryotic cells.

Eukaryotic Response: Ribosome-associated Quality Control (RQC) and Ribotoxic Stress Response (RSR)

When a eukaryotic ribosome stalls, a sophisticated surveillance system known as the Ribosome-associated Quality Control (RQC) pathway is activated. This process targets the incomplete and potentially toxic nascent polypeptide chain for degradation. The Ribotoxic Stress Response (RSR) can also be initiated, leading to the activation of downstream signaling cascades that affect cell fate and metabolism.

Caption: Eukaryotic response to blasticidin S-induced ribosome stalling.

Prokaryotic Response: The Stringent Response

In bacteria, ribosome stalling due to nutrient limitation or antibiotic action can trigger the Stringent Response. This is a global reprogramming of cellular metabolism aimed at conserving resources and promoting survival under stress. The hallmark of this response is the synthesis of the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp.[15]

Caption: Prokaryotic stringent response to blasticidin S.

Experimental Protocols

Determination of Cell Viability using MTT Assay (Eukaryotic Cells)

This protocol describes a colorimetric assay to determine the IC50 of blasticidin S on adherent eukaryotic cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Materials:

-

Blasticidin S stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of blasticidin S in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the blasticidin S dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells but no blasticidin S (vehicle control).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After incubation, carefully aspirate the medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add 150 µL of MTT solvent to each well.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

Read the absorbance at 590 nm within 1 hour.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other readings.

-

Calculate the percentage of cell viability for each blasticidin S concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the blasticidin S concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the MTT cell viability assay.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution (Prokaryotic Cells)

This protocol outlines the standard method for determining the MIC of blasticidin S against a bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18][19][20][21]

Materials:

-

Blasticidin S stock solution

-

Appropriate bacterial growth medium (e.g., Low Salt LB for E. coli)[10][11][12]

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Plate reader or spectrophotometer (OD600)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated blasticidin S solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the positive growth control (no antibiotic), and column 12 as the sterile control (broth only).

-

-

Inoculum Preparation:

-

Dilute an overnight bacterial culture in fresh broth and grow to the logarithmic phase.

-

Adjust the optical density (OD600) of the culture to a standard value (e.g., 0.5 McFarland standard).

-

Further dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate all wells (except the sterile control) with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 16-24 hours.[19]

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of blasticidin S in which no visible turbidity (bacterial growth) is observed.

-

Alternatively, measure the OD600 of each well using a plate reader. The MIC is the lowest concentration that shows a significant inhibition of growth compared to the positive control.

-

Caption: Workflow for the broth microdilution MIC assay.

Resistance Mechanisms

Cells can acquire resistance to blasticidin S through the expression of specific resistance genes. These are commonly used as selectable markers in genetic engineering.[2][17]

-

Deaminases (bsr, BSD): The most frequently used resistance genes are bsr (from Bacillus cereus) and BSD (from Aspergillus terreus).[2] They encode for deaminase enzymes that convert blasticidin S into a non-toxic deaminohydroxy derivative by replacing an amine group with a hydroxyl group.[2]

-

Acetyltransferase (bls): The bls gene encodes an acetyltransferase that inactivates blasticidin S through acetylation.

Conclusion

Blasticidin S is a versatile and potent inhibitor of protein synthesis, effective against both prokaryotic and eukaryotic cells. Its mechanism of action, centered on the ribosomal P-site, leads to translation termination failure and triggers distinct cellular stress responses in different domains of life. While it is a broad-spectrum inhibitor, subtle differences in its interaction with bacterial and mammalian ribosomes, along with distinct cellular uptake mechanisms, provide avenues for further research and potential development of more selective derivatives. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers employing blasticidin S as a selection agent and for those investigating the intricacies of ribosome function and antibiotic action.

References

- 1. A New Natural Product Analog of Blasticidin S Reveals Cellular Uptake Facilitated by the NorA Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blasticidin S - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. agscientific.com [agscientific.com]

- 5. agscientific.com [agscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 8. Deoxyribonucleoside Kinases Activate Nucleoside Antibiotics in Severely Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Blasticidin S HCl | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. invivogen.com [invivogen.com]

- 14. abo.com.pl [abo.com.pl]

- 15. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. protocols.io [protocols.io]

Blasticidin S: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Nucleoside Analog Antibiotic

Abstract

Blasticidin S is a potent nucleoside analog antibiotic isolated from Streptomyces griseochromogenes.[1][2] It acts as a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a valuable tool in molecular biology research and a subject of interest in drug development.[1][3] This technical guide provides a comprehensive overview of blasticidin S, including its mechanism of action, chemical properties, and applications. It details experimental protocols for its use and presents quantitative data in a structured format to aid researchers in their work.

Introduction

Discovered in the 1950s, blasticidin S was initially investigated for its antifungal properties, particularly against the rice blast fungus, Pyricularia oryzae.[3][4] Chemically, it is a peptidyl-nucleoside antibiotic composed of a cytosine base, a pyranose sugar ring, and an N-methyl-β-arginine moiety.[3][5] This structure mimics the nucleoside cytidine, allowing it to interfere with fundamental cellular processes.[3] Its broad-spectrum activity against both prokaryotes and eukaryotes has led to its widespread use as a selection agent in cell culture and genetic engineering experiments.[1][6]

Chemical Properties

The chemical structure of blasticidin S is fundamental to its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆N₈O₅ | [3] |

| Molar Mass | 422.44 g/mol | [3] |

| CAS Number | 2079-00-7 | [3] |

| Hydrochloride Salt CAS Number | 3513-03-9 | [3] |

Mechanism of Action: Inhibition of Protein Synthesis

Blasticidin S exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. It inhibits both the elongation and termination steps of translation in prokaryotic and eukaryotic organisms.[5][7][8]

The core of its mechanism lies in its binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[5][8] Specifically, blasticidin S binds to the P-site (peptidyl site) of the ribosome.[9][10][11] This interaction causes a conformational change, distorting the 3'CCA tail of the P-site tRNA.[5][7][12] This deformation has two major consequences:

-

Inhibition of Peptide Bond Formation: While it does affect peptide bond formation, its primary impact is on the termination step.[3][9]

-

Inhibition of Translation Termination: Blasticidin S significantly hinders the hydrolysis of peptidyl-tRNA, a critical step in releasing the newly synthesized polypeptide chain.[5][9] In bacteria, it distorts the binding of release factor 1 (RF1) to the A-site of the PTC.[5] In mammalian cells, it interferes with the accommodation of eukaryotic release factor 1 (eRF1) into the PTC.[5][7]

It is important to note that blasticidin S's mechanism differs from other PTC-targeting antibiotics like puromycin, which binds to the A-site.[5]

Mechanism of Blasticidin S Action on the Ribosome.

Resistance Mechanisms

Cellular resistance to blasticidin S is conferred by specific resistance genes that encode enzymes capable of inactivating the antibiotic.[3] The two most commonly utilized resistance genes in molecular biology are:

-

bsr (from Bacillus cereus) : Encodes a blasticidin S deaminase.[2][6]

-

BSD (from Aspergillus terreus) : Also encodes a blasticidin S deaminase.[2][6]

These deaminases detoxify blasticidin S by replacing the amine group on the cytosine ring with a hydroxyl group, resulting in the inactive deaminohydroxy-blasticin S.[2][3] A third resistance gene, bls from Streptoverticillium sp., encodes an acetyltransferase.[6]

Mechanism of Blasticidin S Resistance.

Applications in Research

The primary application of blasticidin S is as a selective agent for genetically modified cells.[3][6] Plasmids containing a gene of interest are co-expressed with a blasticidin S resistance gene (bsr or BSD).[6] When treated with blasticidin S, only cells that have successfully incorporated the plasmid will survive.[6]

| Application | Description |

| Stable Cell Line Generation | Selection and maintenance of mammalian, yeast, or bacterial cell lines that stably express a gene of interest.[13][14] |

| Transient Transfection Selection | Enrichment of transiently transfected cell populations for short-term experiments. |

| Gene Editing (e.g., CRISPR/Cas9) | Used in conjunction with CRISPR/Cas9 systems to select for successfully edited cells.[1] |

| Protein Synthesis Studies | As a tool to study the mechanisms of translation elongation and termination.[14] |

Experimental Protocols

Determining Optimal Blasticidin S Concentration (Kill Curve)

The effective concentration of blasticidin S varies significantly between cell types.[15][16] Therefore, it is crucial to perform a kill curve to determine the minimum concentration required to kill all non-transfected cells within a reasonable timeframe (typically 10-14 days).[15][17]

Protocol for Mammalian Cells:

-

Cell Plating: Plate cells at approximately 25-30% confluency in a multi-well plate (e.g., 24-well plate) and allow them to adhere overnight.[15][17]

-

Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of blasticidin S concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).[17][18]

-

Incubation and Monitoring: Replenish the selective medium every 3-4 days and monitor cell viability.[15][17]

-

Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death within 10-14 days.[15][17]

Workflow for Determining Optimal Blasticidin S Concentration.

In Vitro Translation Assay

Blasticidin S can be used to study its inhibitory effects on translation in a cell-free system, such as a rabbit reticulocyte lysate (RRL) system.[19]

Protocol Outline:

-

Reaction Setup: Prepare an in vitro translation reaction mix containing RRL, a reporter mRNA (e.g., luciferase mRNA), and various concentrations of blasticidin S.[19]

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).[19]

-

Termination: Stop the reaction by adding a lysis buffer.[19]

-

Analysis: Quantify the amount of protein produced (e.g., by measuring luciferase activity) to determine the inhibitory effect of blasticidin S.[19]

Quantitative Data

Recommended Working Concentrations for Selection

| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Reference |

| Mammalian Cells | 2 - 10 | [15][17] |

| Yeast (Saccharomyces cerevisiae) | 25 - 300 | [15][17] |

| Escherichia coli | 50 - 100 (in low salt LB medium) | [15][17] |

Note: These are general guidelines. The optimal concentration must be determined empirically for each cell line and experimental condition.[15] For E. coli, it is crucial to use low salt (≤5 g/L NaCl) LB medium, as higher salt concentrations can inhibit blasticidin S activity.[15][17]

Toxicity and Efficacy

While specific IC50 and MIC values are highly dependent on the organism and cell line, blasticidin S is known for its potent and rapid action, causing cell death at low concentrations.[20] Stable mammalian cell lines can often be generated in less than a week.[20]

Conclusion

Blasticidin S is a powerful and versatile tool for researchers in molecular biology and a molecule of interest for drug development due to its potent inhibition of a fundamental cellular process. Its well-characterized mechanism of action, coupled with the availability of robust resistance markers, makes it an indispensable reagent for cell line development and genetic engineering. A thorough understanding of its properties and the implementation of appropriate experimental protocols, such as the determination of optimal working concentrations, are essential for its successful application.

References

- 1. agscientific.com [agscientific.com]

- 2. Blasticidin S HCl | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Blasticidin S - Wikipedia [en.wikipedia.org]

- 4. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. agscientific.com [agscientific.com]

- 7. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. umassmed.edu [umassmed.edu]

- 10. pnas.org [pnas.org]

- 11. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abo.com.pl [abo.com.pl]

- 14. yeasenbio.com [yeasenbio.com]

- 15. agscientific.com [agscientific.com]

- 16. toku-e.com [toku-e.com]

- 17. ulab360.com [ulab360.com]

- 18. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Core Function of Blasticidin S Deaminase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S is a potent protein synthesis inhibitor effective against both prokaryotic and eukaryotic cells, making it a valuable tool in molecular biology as a selection agent.[1][2] Resistance to this antibiotic is primarily conferred by the enzyme Blasticidin S deaminase (BSD). This technical guide provides a comprehensive overview of the core function of Blasticidin S deaminase, including its mechanism of action, structural features, and kinetic properties. Detailed experimental protocols for the purification of recombinant BSD, the assessment of its enzymatic activity, and the determination of cell viability in the presence of blasticidin S are provided. Furthermore, this guide explores the cellular signaling pathways activated in response to blasticidin S-induced translational stress, offering insights for researchers in drug development and cellular biology.

Introduction to Blasticidin S Deaminase

Blasticidin S deaminase (EC 3.5.4.23) is a zinc-dependent aminohydrolase that catalyzes the deamination of the cytosine moiety of blasticidin S.[3][4] This enzymatic modification converts blasticidin S into its non-toxic deaminohydroxy derivative, rendering the antibiotic incapable of inhibiting protein synthesis.[5][6] Two primary forms of this enzyme have been identified and are widely used as selectable markers in genetic engineering:

These enzymes are instrumental in establishing stable cell lines expressing a gene of interest by conferring resistance to the cytotoxic effects of blasticidin S.[6][8]

Mechanism of Action and Structural Insights

Blasticidin S deaminase belongs to the cytidine (B196190) deaminase (CDA) family of enzymes.[9] Its catalytic activity is dependent on a zinc ion coordinated by three cysteine residues and a water molecule within the active site. The enzymatic reaction involves the hydrolytic deamination of the cytosine ring of blasticidin S, replacing the amino group with a hydroxyl group.[5] This conversion to deaminohydroxyblasticidin S abrogates its ability to bind to the peptidyl transferase center of the ribosome, thus neutralizing its inhibitory effect on protein synthesis.[6]

Crystal structure analyses of BSD have revealed that the zinc ion's position and coordination can shift upon substrate and product binding, suggesting a dynamic catalytic process.[9]

Quantitative Data on Blasticidin S Deaminase Function

pH Dependence of Kinetic Parameters

The Michaelis constant (Km) and maximum velocity (Vmax) of blasticidin S deaminase are significantly influenced by pH. While direct data for blasticidin S is limited, studies on the substrate analog cytomycin reveal a clear pH-dependent activity profile. The enzyme exhibits substantial activity over a broad pH range from 4 to 11.

Table 1: Effect of pH on the Kinetic Parameters of Blasticidin S Deaminase with Cytomycin as a Substrate

| pH | Km (mM) | Vmax (relative units) |

| 5.0 | ~0.2 | ~60 |

| 6.0 | ~0.15 | ~80 |

| 7.0 | ~0.1 | ~95 |

| 8.0 | ~0.1 | ~100 |

| 9.0 | ~0.2 | ~85 |

| 10.0 | ~0.4 | ~60 |

Note: Data are estimated from graphical representations in "Active Center and Mode of Reaction of Blasticidin S Deaminase" and are intended to show trends rather than absolute values.

Substrate Specificity

Blasticidin S deaminase exhibits a high degree of specificity for blasticidin S and its derivatives.

Table 2: Substrate Specificity of Blasticidin S Deaminase

| Substrate | Activity | Reference |

| Blasticidin S | High | [7] |

| Cytomycin | High | [7] |

| Acetylblasticidin S | High | [7] |

| Cytosine | None | [7] |

| Cytidine | None | [7] |

| Purine bases/nucleosides | None | [7] |

Cellular Response to Blasticidin S: Signaling Pathways

The primary mechanism of action of blasticidin S is the inhibition of protein synthesis.[2][5] This abrupt halt in translation induces a cellular stress response, primarily activating the Integrated Stress Response (ISR) . The ISR is a signaling network that cells employ to cope with various stressors that disrupt protein homeostasis.

The Integrated Stress Response (ISR)

Inhibition of translation by blasticidin S leads to an accumulation of uncharged tRNAs, which is a potent activator of the GCN2 kinase. Ribosome stalling can also activate the PERK kinase. Both GCN2 and PERK are key initiators of the ISR that phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates genes involved in stress adaptation, amino acid metabolism, and, if the stress is prolonged or severe, apoptosis.

Apoptosis Induction

If the cellular stress induced by blasticidin S is too severe for the adaptive mechanisms of the ISR to resolve, the cell will undergo programmed cell death, or apoptosis. The ATF4-mediated upregulation of the pro-apoptotic transcription factor CHOP is a key event in this transition. This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (e.g., Caspase-9) and subsequent activation of effector caspases (e.g., Caspase-3), which execute the dismantling of the cell.

Experimental Protocols

Purification of Recombinant Blasticidin S Deaminase (BSD)

This protocol outlines the general steps for the expression and purification of a his-tagged BSD from E. coli.

Workflow Diagram

Methodology

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the His-tagged BSD gene. Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged BSD with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis: Dialyze the eluted protein against a storage buffer (e.g., PBS with glycerol) to remove imidazole and for long-term storage at -80°C.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Blasticidin S Deaminase Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 275 nm as blasticidin S is converted to deaminohydroxyblasticidin S.

Methodology

-